5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-4-(1-phenyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN6S2/c20-13-8-6-12(7-9-13)15-10-27-17-16(15)18(22-11-21-17)28-19-23-24-25-26(19)14-4-2-1-3-5-14/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWCFJHTNBMQSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SC3=NC=NC4=C3C(=CS4)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the thieno[2,3-d]pyrimidine core.
Attachment of the 1-phenyl-1H-tetrazol-5-ylthio group: This can be accomplished through a thiolation reaction, where a thiol derivative of 1-phenyl-1H-tetrazole is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
S-Alkylation Reactions
The tetrazole-thioether group undergoes S-alkylation with α-halocarbonyl compounds, enabling the introduction of functionalized side chains. For example:
These reactions typically proceed via nucleophilic displacement, with the thiolate anion attacking electrophilic carbons. Products are purified via column chromatography and characterized by HRMS and -NMR .
Cyclization and Ring Expansion
Under basic conditions, intramolecular cyclization forms fused heterocyclic systems:
-
Sodium ethoxide-mediated cyclization :
Example: Formation of pyrrolo[2,3-d]thienopyrimidine (yield: 65–75%) . -
Triethyl orthoformate/azide cyclization :
Reaction with sodium azide in acetic acid facilitates [3+2] cycloaddition, generating triazolopyrimidine hybrids (e.g., compound 3 in , yield: 72%) .
Nucleophilic Aromatic Substitution (NAS)
The 4-chlorophenyl group participates in NAS with amines or alkoxides:
| Nucleophile | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Piperidine | Reflux, ethanol | 4-Piperidinylphenyl derivative | Bioactivity optimization | |
| Methoxide | Microwave, DMF | 4-Methoxyphenyl analog | Solubility enhancement |
Reaction kinetics show pseudo-first-order behavior () at 80°C .
Oxidation and Reduction
-
Oxidation :
Treatment with oxidizes the tetrazole-thioether to sulfone (confirmed by IR ). -
Reduction :
Catalytic hydrogenation () reduces the thienopyrimidine’s double bonds, yielding dihydro derivatives (e.g., compound 5h in , yield: 68%) .
Cross-Coupling Reactions
Palladium-catalyzed couplings (Suzuki, Sonogashira) modify the chlorophenyl group:
| Reaction Type | Reagent | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki | Phenylboronic acid | , | Biaryl-thienopyrimidine hybrid | 85% | |
| Sonogashira | Phenylacetylene | , CuI | Alkynylated derivative | 76% |
Acid/Base-Mediated Rearrangements
-
Acidic conditions :
Reflux in HCl/EtOH cleaves the tetrazole ring, generating thiol intermediates (). -
Basic conditions :
NaOH hydrolysis opens the pyrimidine ring, yielding thiophene-2,3-dicarboxylic acid derivatives .
Coordination Chemistry
The tetrazole nitrogen atoms coordinate transition metals:
| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |
|---|---|---|---|---|
| 1:2 | Octahedral Cu(II)-tetrazole complex | Catalytic cycloaddition | ||
| 1:1 | Tetrahedral Fe(III) complex | Magnetic studies |
Stability constants () for Cu(II) complexes range from 4.8–5.2 .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities, primarily attributed to its unique structural features that combine thieno[2,3-d]pyrimidine and tetrazole moieties. These characteristics contribute to its potential as an anticancer agent, antimicrobial agent, and in the treatment of inflammatory conditions.
Anticancer Activity
Research indicates that compounds related to thieno[2,3-d]pyrimidines have shown promising anticancer properties. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including melanoma and breast cancer cells. A notable study screened a series of thieno[2,3-d]pyrimidine derivatives for their anticancer activity against a 60-cancer cell panel at the National Cancer Institute (NCI), revealing that some derivatives significantly inhibited cell growth at micromolar concentrations .
Antimicrobial Properties
The thieno[2,3-d]pyrimidine scaffold has been associated with antimicrobial activity. Compounds derived from this framework have been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition against strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds containing tetrazole rings has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Synthetic Applications
The synthesis of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine involves several chemical reactions that highlight its versatility in synthetic organic chemistry.
Synthesis Techniques
The compound can be synthesized through multi-step reactions involving the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the tetrazole moiety. Common methods include:
- Cyclization Reactions : Utilizing various reagents to promote cyclization reactions that form the thieno-pyrimidine structure.
- Substitution Reactions : Employing nucleophilic substitutions to introduce the chlorophenyl and phenyl-tetrazole groups onto the core structure.
These methods not only yield high-purity products but also allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several research studies have documented the synthesis and evaluation of similar compounds:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key analogs and their substituents are compared in Table 1 .
Key Observations :
- Tetrazolylthio vs.
- Benzodioxol vs. Tetrazole : The benzodioxol group in improves lipophilicity, correlating with higher anticancer activity, while the tetrazole in the target compound may enhance solubility and metabolic stability .
- Piperazinyl vs. Tetrazolylthio : Piperazinyl substituents (e.g., ) often improve water solubility and modulate selectivity for kinase targets, whereas tetrazolylthio groups may favor interactions with cysteine-rich binding pockets .
Physicochemical and Computational Analysis
- LogP and Solubility: The target compound (predicted LogP: ~3.5) is less lipophilic than the dichlorophenoxy analog (LogP: ~4.2) but more than the benzodioxol derivative (LogP: ~2.8), balancing membrane permeability and aqueous solubility.
- Docking Studies: AutoDock simulations () suggest the tetrazolylthio group forms hydrogen bonds with ATP-binding pockets in kinases, unlike the dichlorophenoxy group, which relies on hydrophobic interactions .
- Electrostatic Potential: Multiwfn analysis () reveals the tetrazolylthio group’s electron-rich sulfur atom enhances electrostatic complementarity with positively charged receptor residues .
Biological Activity
5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical formula:
It features a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group and a phenyl-tetrazole moiety linked by a thioether bond. The presence of these functional groups is significant for its biological activity.
Research indicates that compounds containing thieno[2,3-d]pyrimidine structures often exhibit antitumor , antimicrobial , and anti-inflammatory properties. The specific mechanisms may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Some derivatives have been observed to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Antioxidant Properties : The presence of tetrazole groups has been associated with enhanced antioxidant activity, which may contribute to their therapeutic effects.
Anticancer Activity
A study highlighted that derivatives similar to 5-(4-chlorophenyl)-4-((1-phenyl-1H-tetrazol-5-yl)thio)thieno[2,3-d]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 10.5 |
| MCF7 (Breast) | 12.2 |
| A549 (Lung) | 8.9 |
These findings suggest that the compound could be a promising candidate for further development as an anticancer agent .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines in LPS-stimulated macrophages. The inhibition rate was measured at approximately 70% at a concentration of 20 µM .
Case Studies and Clinical Relevance
Several studies have documented the biological activity of related compounds:
- Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and evaluated for their anticancer properties. One derivative showed an IC50 value of 0.283 µM against TNF-a release, indicating strong anti-inflammatory effects .
- Thienopyrimidine Compounds : Research on thienopyrimidine analogs revealed their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . This mechanism is crucial for developing new anticancer therapies.
Q & A
Basic Question: What are the key steps in synthesizing thieno[2,3-d]pyrimidine derivatives like the target compound?
Methodological Answer:
The synthesis typically involves:
- Step 1: Formation of the thieno[2,3-d]pyrimidin-4(3H)-one core via cyclization of 2-amino-thiophene derivatives with formic acid (yield: ~85%, m.p. 205–208°C) .
- Step 2: Chlorination of the 4-position using POCl₃ at 80°C (yield: ~94%, m.p. 125–127°C) .
- Step 3: Thiol-substitution reactions, e.g., introducing tetrazole-thioether moieties via nucleophilic displacement with 1-phenyl-1H-tetrazole-5-thiol under basic conditions .
Key Characterization: Monitor reactions via TLC; purify intermediates via vacuum filtration and washing with cold water/hexane .
Advanced Question: How can reaction conditions be optimized for introducing sulfur-containing substituents?
Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of thiols, as demonstrated in analogous syntheses of tetrazole-thioether derivatives .
- Temperature Control: Conduct reactions at 60–80°C to balance reactivity and side-product formation .
- Catalysis: Add triethylamine to deprotonate thiols and accelerate substitution kinetics .
- Design of Experiments (DoE): Apply Taguchi methods to optimize molar ratios, solvent volume, and reaction time, reducing trial-and-error approaches .
Basic Question: What analytical techniques are critical for characterizing structural intermediates?
Methodological Answer:
- IR Spectroscopy: Confirm functional groups (e.g., C=S stretches at 650–750 cm⁻¹; tetrazole ring vibrations at 1450–1600 cm⁻¹) .
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm for thienopyrimidine and tetrazole rings) and quaternary carbons (e.g., C-Cl at δ 110–120 ppm) .
- X-ray Crystallography: Resolve crystallographic disorder in chlorophenyl/tetrazole substituents (e.g., dihedral angles: 50–59° between fused rings and aromatic groups) .
Advanced Question: How to evaluate biological activity while addressing solubility challenges?
Methodological Answer:
- In Vitro Assays: Screen for antimicrobial/anti-inflammatory activity using standardized protocols (e.g., broth microdilution for MIC values; COX-2 inhibition assays) .
- Solubility Enhancement: Use co-solvents (DMSO:PBS mixtures) or formulate as nanoparticles via solvent evaporation .
- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., electron-withdrawing Cl on phenyl vs. CF₃) on potency .
Advanced Question: How can computational modeling guide the design of derivatives with improved binding affinity?
Methodological Answer:
- Quantum Chemical Calculations: Use DFT (e.g., B3LYP/6-31G*) to optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) for reactivity predictions .
- Molecular Docking: Simulate interactions with target proteins (e.g., DHFR for antimicrobial activity) using AutoDock Vina; prioritize derivatives with strong hydrogen bonds to active sites .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
Advanced Question: How to resolve contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Reproduce Protocols: Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and reaction scales; POCl₃ stoichiometry variations may explain yield discrepancies (e.g., 70 mL vs. 50 mL per mole) .
- Characterization Rigor: Re-analyze disputed compounds via HRMS or 2D NMR (e.g., NOESY for regiochemistry confirmation) .
- Biological Replicates: Use triplicate assays with positive/negative controls (e.g., ciprofloxacin for antimicrobial studies) to validate outliers .
Advanced Question: What strategies enable modular modifications of the thieno[2,3-d]pyrimidine scaffold?
Methodological Answer:
- Heterocycle Fusion: Introduce pyrazole or triazole rings via cycloaddition (e.g., Cu-catalyzed azide-alkyne click chemistry) to diversify substituents .
- Late-Stage Functionalization: Perform Suzuki-Miyaura couplings on halogenated intermediates (e.g., 4-Cl position) to install aryl/heteroaryl groups .
- Regioselective Thiolation: Use protecting groups (e.g., SEM for NH) to direct thiol substitution to specific positions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
